3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde
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Overview
Description
3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde is a heterocyclic compound with a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde
- 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
- 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxaldehyde
Uniqueness
3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the carboxaldehyde group at the 6-position differentiates it from other benzoxazine derivatives, allowing for targeted applications in various fields .
Properties
CAS No. |
199679-24-8 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-11-4-5-13-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
YVKBSOQUHDLKNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
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